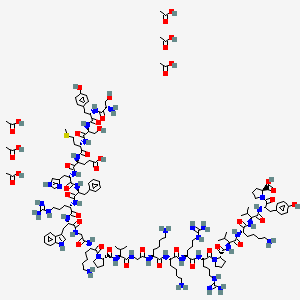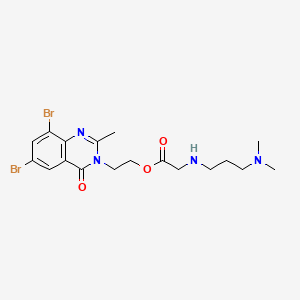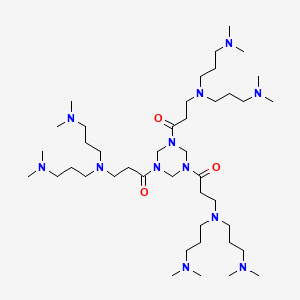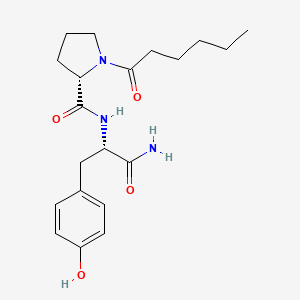
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial applications, including coatings, lubricants, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol typically involves multiple steps. One common approach is the reaction of a fluorinated alkyl iodide with a phenoxy compound under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings.
化学反応の分析
Types of Reactions
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of high-performance coatings, lubricants, and other materials that require high chemical resistance and thermal stability.
作用機序
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
Uniqueness
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol is unique due to its specific combination of fluorinated groups and phenoxy functionality. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in various fields.
特性
CAS番号 |
94159-92-9 |
|---|---|
分子式 |
C18H11F19O2 |
分子量 |
620.2 g/mol |
IUPAC名 |
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol |
InChI |
InChI=1S/C18H11F19O2/c19-10(20,6-8(38)7-39-9-4-2-1-3-5-9)12(22,23)14(26,27)16(30,31)15(28,29)13(24,25)11(21,17(32,33)34)18(35,36)37/h1-5,8,38H,6-7H2 |
InChIキー |
BVQDBQFRYDVCDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


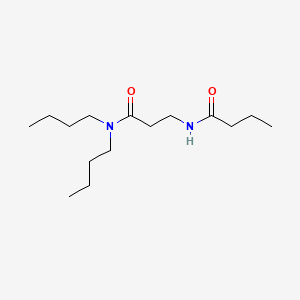


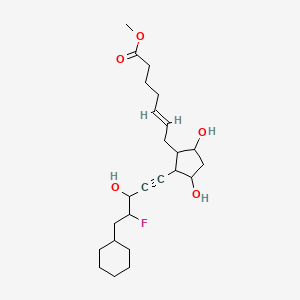
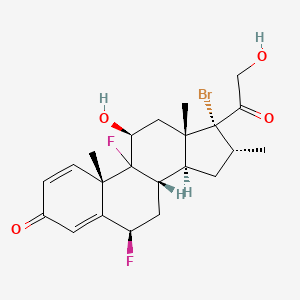
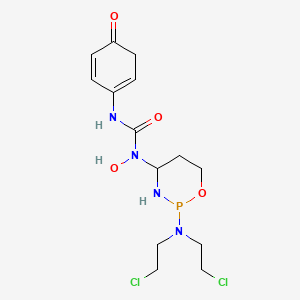

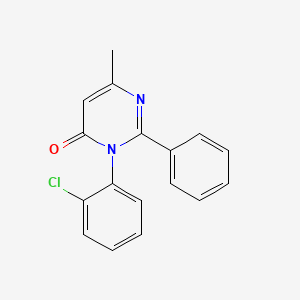
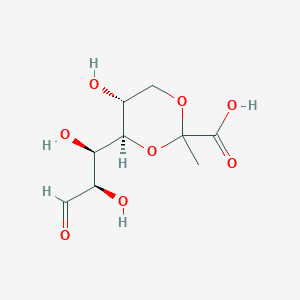
![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
